molecular formula C9H12ClNO4 B2858482 5-Amino-2,4-dimethoxybenzoic acid hydrochloride CAS No. 878749-52-1

5-Amino-2,4-dimethoxybenzoic acid hydrochloride

Cat. No. B2858482
CAS RN: 878749-52-1
M. Wt: 233.65
InChI Key: ZKRHROLVLDDNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2,4-dimethoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO4 . It is used for research purposes . It is also known as Fmoc-5-amino-2,4-dimethoxy-benzoic acid .


Molecular Structure Analysis

The molecular structure of 5-Amino-2,4-dimethoxybenzoic acid hydrochloride consists of a benzene ring substituted with two methoxy groups, an amino group, and a carboxylic acid group . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

5-Amino-2,4-dimethoxybenzoic acid hydrochloride is a white powder . It has a molecular weight of 233.65 g/mol . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Organic Synthesis

5-Amino-2,4-dimethoxybenzoic acid hydrochloride: is a valuable intermediate in organic synthesis . It is used to synthesize various complex molecules due to its reactive amino group and the methoxy groups that can be easily modified. Its role in the synthesis of peptidomimetics, which are molecules that mimic the structure of peptides, is particularly noteworthy. These compounds have diverse applications, including the development of new materials with peptide-like properties.

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a building block for the synthesis of a wide range of drugs . It has been identified as a precursor in the synthesis of molecules with antitumor properties, inhibiting the growth of tumor cells by affecting the production of epidermal growth factor (EGF) . This highlights its potential in cancer research and treatment.

Agrochemicals

The agricultural sector benefits from 5-Amino-2,4-dimethoxybenzoic acid hydrochloride as it is used to create agrochemicals . These chemicals protect crops from pests and diseases, contributing to increased yield and food security. The compound’s role in synthesizing herbicides and pesticides is a testament to its versatility and importance in sustaining agricultural practices.

Dyestuff Industry

This chemical serves as an intermediate in the production of dyes and pigments . Its molecular structure allows for the attachment of various functional groups, enabling the creation of a spectrum of colors for textiles and other materials. This application is crucial for industries that require specific coloration properties in their products.

Cancer Research

5-Amino-2,4-dimethoxybenzoic acid hydrochloride: has shown promise in cancer research due to its antitumor capabilities . It is used in the study of cell proliferation and the development of chemotherapeutic agents. Its ability to inhibit certain growth factors makes it a compound of interest in the ongoing battle against cancer.

Biochemistry

In biochemistry, this compound is used in enzyme studies and as a reagent in biochemical assays . Its reactivity allows for the exploration of enzyme-substrate interactions and the development of inhibitors that can regulate enzymatic activity. This is essential for understanding biological processes and designing drugs that target specific biochemical pathways.

Mechanism of Action

Target of Action

It has been shown to inhibit the production ofepidermal growth factor (EGF) , which plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

Mode of Action

It is known to inhibit the production of EGF

Biochemical Pathways

Given its inhibitory effect on EGF production , it can be inferred that it may impact pathways related to cell growth and proliferation.

Pharmacokinetics

It is suggested that it has high gi absorption , which could potentially impact its bioavailability.

Result of Action

It has been shown to inhibit the production of egf , which suggests that it may have an impact on cell growth and proliferation.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

5-amino-2,4-dimethoxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4.ClH/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12;/h3-4H,10H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRHROLVLDDNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,4-dimethoxybenzoic acid hydrochloride

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